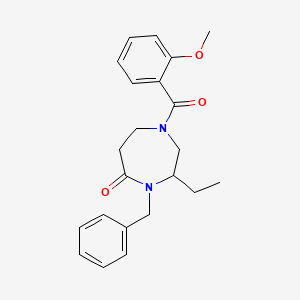

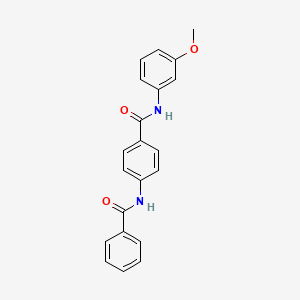

![molecular formula C15H21ClN2O2 B5500933 1-[(4-氯-2-甲基苯氧基)乙酰基]-4-甲基-1,4-二氮杂环戊烷](/img/structure/B5500933.png)

1-[(4-氯-2-甲基苯氧基)乙酰基]-4-甲基-1,4-二氮杂环戊烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of diazepane derivatives involves complex chemical reactions. For instance, diazepinium perchlorate has been utilized as a neutral catalyst for the mild, solvent-free acetylation of various substances, showcasing the versatility of diazepane compounds in synthesis processes (Giri, Gour, & Kartha, 2017). Moreover, practical synthesis methods have been developed for diazepane derivatives, highlighting the advancements in efficient and scalable production techniques (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012).

Molecular Structure Analysis

The molecular structure of diazepane derivatives has been extensively studied. X-ray diffraction analyses have determined the crystal and molecular structures of various diazepane compounds, revealing detailed insights into their geometric configurations (Bremner, Donovan, Jarvis, & Ladd, 1977). These studies are crucial for understanding the chemical behavior and potential applications of these compounds.

Chemical Reactions and Properties

Diazepane derivatives undergo a range of chemical reactions, showcasing their reactivity and the possibility of generating diverse compounds. For example, the Ugi multicomponent reaction followed by an intramolecular nucleophilic substitution offers a convergent synthesis approach for diazepane systems (Banfi, Basso, Guanti, Kielland, Repetto, & Riva, 2007). This highlights the synthetic versatility of diazepane derivatives.

科学研究应用

催化和合成应用

1-[(4-氯-2-甲基苯氧基)乙酰基]-4-甲基-1,4-二氮杂环戊烷在温和、无溶剂条件下催化碳水化合物、酚和其他物质的乙酰化中表现出效用,为区域选择性羟基保护和部分受保护的碳水化合物衍生物的合成提供了一种环境友好的方法 (Giri, Gour, & Kartha, 2017)。该催化剂能够保留敏感的官能团,为复杂分子的高效合成路线提供便利。

反应性研究

对地西泮碱催化水解的研究导致了新的中间体和产物的发现,例如 2-(甲基氨基)-5-氯苯并酮亚胺,揭示了相关二氮杂环戊烷衍生物在合成新化学实体中的化学反应性和潜在应用 (杨, 唐, 杨, 蒲, & 包, 1996; 沈克扬, 1998).

酶促过程的结构和功能模型

具有二氮杂环戊烷配体的铁 (III) 和钼 (VI) 配合物已被研究为酶的结构和反应模型。这些研究提供了对醌形成和氧原子转移过程的机理的见解,与理解酶促反应和设计模拟生物功能的催化系统有关 (Mayilmurugan, Sankaralingam, Suresh, & Palaniandavar, 2010; Mayilmurugan, Harum, Volpe, Sax, Palaniandavar, & Mösch‐Zanetti, 2011).

环氧化催化

包括二氮杂环戊烷衍生物在内的双酚配体的锰 (III) 配合物已被探索其在烯烃环氧化中的催化能力,揭示了配体路易斯碱性对反应性和选择性的影响。这项研究强调了二氮杂环戊烷衍生物在微调选择性有机转化的催化性能中的作用 (Sankaralingam & Palaniandavar, 2014).

作用机制

安全和危害

未来方向

Future research could focus on the synthesis, characterization, and potential applications of “1-[(4-chloro-2-methylphenoxy)acetyl]-4-methyl-1,4-diazepane”. As medicinal chemistry continues to evolve, there may be opportunities to design new derivatives of phenoxy acetamide and its derivatives that are safe and effective .

属性

IUPAC Name |

2-(4-chloro-2-methylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O2/c1-12-10-13(16)4-5-14(12)20-11-15(19)18-7-3-6-17(2)8-9-18/h4-5,10H,3,6-9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRENRSLONUMMPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCC(=O)N2CCCN(CC2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chloro-2-methylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-bromo-4-[(3-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B5500862.png)

![4-{[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5500865.png)

![N-[2-(4-fluorophenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B5500878.png)

![4-fluoro-N-(7-hydroxy-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5500882.png)

![4-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B5500887.png)

![1-(4-chlorophenyl)-3-{[3-(1-hydroxyethyl)phenyl]amino}-2-propen-1-one](/img/structure/B5500895.png)

![methyl 4-{[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5500906.png)

![ethyl 3-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5500914.png)

![4-{2-(benzoylamino)-3-[(2-hydroxyethyl)amino]-3-oxo-1-propen-1-yl}phenyl 4-methylbenzenesulfonate](/img/structure/B5500934.png)